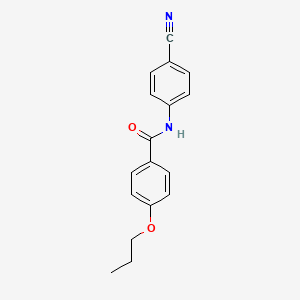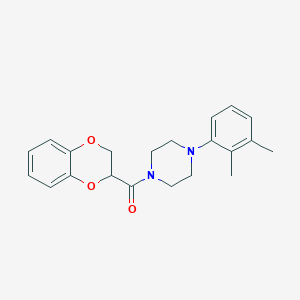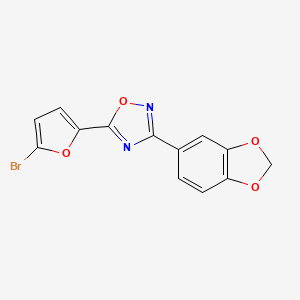![molecular formula C17H25N7 B4412939 6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4412939.png)
6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as SU6668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential clinical applications.
Mecanismo De Acción
The precise mechanism of action of 6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is not fully understood, but it is thought to involve the inhibition of multiple receptor tyrosine kinases (RTKs) that are involved in cancer cell growth and angiogenesis. These RTKs include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have a number of other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in a wide range of cellular processes, including cell growth and differentiation. This compound has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), another RTK that is involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine as a research tool is its specificity for RTK inhibition. Unlike some other small molecule inhibitors, this compound has been shown to have a high degree of selectivity for its target RTKs, which makes it a useful tool for studying the role of these receptors in cancer cell growth and angiogenesis. However, one limitation of this compound is its relatively low potency compared to some other small molecule inhibitors, which can make it more difficult to achieve complete inhibition of its target RTKs in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of more potent and selective derivatives of the compound that could be used as more effective anti-cancer agents. In addition, there is ongoing research aimed at understanding the precise mechanism of action of this compound, which could lead to the identification of new targets for cancer therapy. Finally, there is interest in exploring the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or other small molecule inhibitors, to enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine have been extensively studied in the context of cancer treatment. The compound has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.
Propiedades
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-3-23-8-10-24(11-9-23)12-15-20-16(18)22-17(21-15)19-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGXMXIPQXIIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-morpholinylsulfonyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4412864.png)

![N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B4412880.png)
![2-[(4-chlorophenoxy)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B4412882.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412886.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4412913.png)
![ethyl 2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B4412916.png)


![2-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B4412943.png)


![N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4412961.png)